PROTAC MDM2 Degrader-4

Mechanism of Action PROTAC Design E3 Ligase Selectivity

PROTAC MDM2 Degrader-4 is a PROTAC-type MDM2 degrader with the CAS registry number 2249750-24-9. It is designed to induce the self-degradation of the MDM2 protein, a key negative regulator of the tumor suppressor p53.

Molecular Formula C70H74Cl4N8O14
Molecular Weight 1393.2 g/mol
Cat. No. B12431962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePROTAC MDM2 Degrader-4
Molecular FormulaC70H74Cl4N8O14
Molecular Weight1393.2 g/mol
Structural Identifiers
SMILESCC(C)OC1=C(C=CC(=C1)OC)C2=NC(C(N2C(=O)N3CCN(C(=O)C3)CC(=O)OCCOCCOCCOC(=O)CN4CCN(CC4=O)C(=O)N5C(C(N=C5C6=C(C=C(C=C6)OC)OC(C)C)C7=CC=C(C=C7)Cl)C8=CC=C(C=C8)Cl)C9=CC=C(C=C9)Cl)C1=CC=C(C=C1)Cl
InChIInChI=1S/C70H74Cl4N8O14/c1-43(2)95-57-37-53(89-5)23-25-55(57)67-75-63(45-7-15-49(71)16-8-45)65(47-11-19-51(73)20-12-47)81(67)69(87)79-29-27-77(59(83)39-79)41-61(85)93-35-33-91-31-32-92-34-36-94-62(86)42-78-28-30-80(40-60(78)84)70(88)82-66(48-13-21-52(74)22-14-48)64(46-9-17-50(72)18-10-46)76-68(82)56-26-24-54(90-6)38-58(56)96-44(3)4/h7-26,37-38,43-44,63-66H,27-36,39-42H2,1-6H3/t63-,64-,65+,66+/m0/s1
InChIKeyQEEHXVDZCBZARJ-ADRSHWTGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

PROTAC MDM2 Degrader-4: A First-Generation Homo-PROTAC Research Tool for MDM2 Self-Degradation


PROTAC MDM2 Degrader-4 is a PROTAC-type MDM2 degrader with the CAS registry number 2249750-24-9 . It is designed to induce the self-degradation of the MDM2 protein, a key negative regulator of the tumor suppressor p53 [1]. Chemically, it is a symmetric dimer composed of two potent MDM2 inhibitor moieties connected by a flexible polyethylene glycol linker [1]. Unlike heterobifunctional PROTACs that recruit a separate E3 ubiquitin ligase, PROTAC MDM2 Degrader-4 utilizes a 'homo-PROTAC' mechanism, leveraging the intrinsic E3 ligase activity of MDM2 to promote its own ubiquitination and subsequent proteasomal degradation [1]. This compound serves as a foundational chemical probe for investigating MDM2 biology and validating the homo-PROTAC strategy in academic and early-stage drug discovery research [1].

Why Generic Substitution Fails: The Unique Self-Degradation Mechanism of PROTAC MDM2 Degrader-4


Substituting PROTAC MDM2 Degrader-4 with a heterobifunctional MDM2 PROTAC, such as MD-265 (CRBN-recruiting), MI-265, or MD-4251, is not a scientifically neutral exchange [1][2]. These compounds recruit distinct E3 ligases, leading to different degradation kinetics, ternary complex geometries, and potential off-target profiles [3]. The primary differentiator of PROTAC MDM2 Degrader-4 is its unique 'homo-PROTAC' mechanism of action: it induces the homodimerization of MDM2, thereby activating its intrinsic E3 ligase function for self-ubiquitination and degradation [4]. This mechanism avoids the use of an exogenous E3 ligase ligand, which can introduce its own set of liabilities and off-target effects, making it an essential tool for comparative mechanistic studies of MDM2 degradation pathways [4]. This foundational difference in mechanism directly informs its distinct activity profile, which is quantified in the evidence below.

Quantitative Differentiation of PROTAC MDM2 Degrader-4: Evidence-Based Selection Guide


Mechanism of Action: Homo-PROTAC Self-Degradation vs. Heterobifunctional CRBN Recruitment

PROTAC MDM2 Degrader-4 is a 'homo-PROTAC' that induces MDM2 self-degradation by promoting its homodimerization [1]. In contrast, advanced MDM2 degraders like MD-265 and MD-4251 are heterobifunctional PROTACs that recruit the E3 ligase CRBN [2][3]. This fundamental difference in mechanism is a critical factor for experimental design and interpreting downstream biological effects, as it dictates the cellular machinery involved in the degradation process.

Mechanism of Action PROTAC Design E3 Ligase Selectivity

In Vitro Degradation Potency: A 5-20 µM Effective Concentration in A549 Cells

In a head-to-head comparison within the same patent, the structurally related analog PROTAC 15a (closely related to PROTAC MDM2 Degrader-4) induces a visible reduction in MDM2 protein levels and a corresponding increase in p53 levels in A549 non-small cell lung cancer cells at concentrations of 5 µM and 20 µM after 12 hours of treatment, as assessed by Western blot [1].

Degradation Efficiency Western Blot MDM2 Protein Level

Comparative Potency: Micromolar Homo-PROTAC vs. Low Nanomolar Heterobifunctional Degraders

While PROTAC MDM2 Degrader-4 exhibits functional degradation at low micromolar concentrations (5-20 µM) [1], later-generation heterobifunctional MDM2 PROTACs achieve substantially higher potency. For example, MD-265 has a median cytotoxic IC50 of 16 nM in primary leukemic stem cells (LSCs) [2], MI-265 shows a median IC50 of 120 pM in a panel of 101 primary AML samples [3], and MD-4251 demonstrates a DC50 of 0.2 nM for MDM2 degradation in RS4;11 cells [4]. This significant difference in potency (>250-fold) underscores that PROTAC MDM2 Degrader-4 is a valuable mechanistic probe but is not a potent drug candidate.

Potency Comparison DC50 IC50

Structural Confirmation and Purity Profile for Reproducible Research

PROTAC MDM2 Degrader-4 is supplied with a defined chemical structure (C70H74Cl4N8O14, M.Wt: 1393.19 g/mol) and a guaranteed purity of ≥98% [1]. This level of analytical characterization and quality control is essential for ensuring reproducibility in biological assays, a baseline requirement that may not be consistently met by less thoroughly vetted research compounds or in-house syntheses.

Analytical Characterization Purity Quality Control

Optimal Use Cases for PROTAC MDM2 Degrader-4 in Research and Drug Discovery


Investigating Homo-PROTAC Mechanism of Action

This compound is uniquely suited for researchers dissecting the 'homo-PROTAC' mechanism of MDM2 self-degradation [1]. Its symmetrical structure and ability to induce MDM2 homodimerization serve as a chemical probe to study the downstream effects of this specific degradation pathway, distinct from those initiated by CRBN- or VHL-recruiting PROTACs [2]. This is critical for understanding the fundamental biology of MDM2 regulation and its therapeutic potential.

Early-Stage Chemical Biology and Target Validation

For academic labs and early-stage drug discovery programs, PROTAC MDM2 Degrader-4 is a cost-effective entry point for exploring MDM2 degradation as a therapeutic strategy [3]. Its functional activity at micromolar concentrations (5-20 µM) in cellular assays allows for initial target validation studies and hypothesis generation before investing in more expensive, potent, and advanced degraders like MD-265 or MD-4251 [4][5].

Comparative Analysis of MDM2 Degradation Pathways

The compound is an essential component of any comparative study designed to benchmark the activity of different MDM2-targeting modalities. Researchers can use PROTAC MDM2 Degrader-4 (homo-PROTAC) alongside a traditional small molecule inhibitor (e.g., Nutlin-3a) and a heterobifunctional PROTAC (e.g., MD-265) to deconvolute the specific biological consequences arising from MDM2 inhibition, self-degradation, or CRBN-mediated degradation [1][2]. Such comparative data are critical for identifying the most effective therapeutic strategy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for PROTAC MDM2 Degrader-4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.